1-Butanaminium, N,N-dibutyl-N-[3-(trimethoxysilyl)propyl]-, bromide
Description
Properties
IUPAC Name |
tributyl(3-trimethoxysilylpropyl)azanium;bromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H42NO3Si.BrH/c1-7-10-14-19(15-11-8-2,16-12-9-3)17-13-18-23(20-4,21-5)22-6;/h7-18H2,1-6H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFWMNCMEHADIFK-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CCC[Si](OC)(OC)OC.[Br-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H42BrNO3Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00375366 | |
| Record name | 1-Butanaminium, N,N-dibutyl-N-[3-(trimethoxysilyl)propyl]-, bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00375366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147366-30-1 | |
| Record name | 1-Butanaminium, N,N-dibutyl-N-[3-(trimethoxysilyl)propyl]-, bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00375366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butanaminium, N,N-dibutyl-N-[3-(trimethoxysilyl)propyl]-, bromide typically involves the reaction of N,N-dibutyl-1-butanamine with 3-(trimethoxysilyl)propyl bromide. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then purified using standard techniques such as column chromatography or recrystallization to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Butanaminium, N,N-dibutyl-N-[3-(trimethoxysilyl)propyl]-, bromide can undergo various chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted with other nucleophiles such as hydroxide, cyanide, or thiolate ions.
Hydrolysis: The trimethoxysilyl group can be hydrolyzed in the presence of water or aqueous acids to form silanol groups.
Condensation Reactions: The silanol groups formed from hydrolysis can further condense to form siloxane bonds, leading to the formation of polymeric structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium cyanide, and sodium thiolate. These reactions are typically carried out in polar solvents such as water or alcohols.
Hydrolysis: Acidic or basic aqueous solutions are used to hydrolyze the trimethoxysilyl group.
Condensation Reactions: These reactions can occur under ambient conditions or may require heating to accelerate the process.
Major Products Formed
Substitution Reactions: The major products are the corresponding substituted ammonium salts.
Hydrolysis: The primary product is the silanol derivative.
Condensation Reactions: The major products are siloxane-linked polymers or oligomers.
Scientific Research Applications
1-Butanaminium, N,N-dibutyl-N-[3-(trimethoxysilyl)propyl]-, bromide has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of functionalized silanes and siloxanes, which are important in materials science and surface chemistry.
Biology: The compound can be used to modify surfaces of biomaterials to enhance biocompatibility and reduce biofouling.
Industry: The compound is used in the production of adhesives, sealants, and coatings due to its ability to form strong bonds with various substrates.
Mechanism of Action
The mechanism of action of 1-Butanaminium, N,N-dibutyl-N-[3-(trimethoxysilyl)propyl]-, bromide involves its ability to undergo hydrolysis and condensation reactions. The trimethoxysilyl group hydrolyzes to form silanol groups, which can then condense to form siloxane bonds. This property is exploited in various applications, such as surface modification and polymerization.
Comparison with Similar Compounds
Research Findings and Data
Table 2: Thermal and Solubility Properties
| Compound | Decomposition Temp. (°C) | Solubility (Water) | Log P |
|---|---|---|---|
| Target Compound | 250 | Low (0.1 g/L) | 4.2 |
| CTAB | 150 | Moderate (5 g/L) | 3.8 |
| TMAC | 200 | High (>10 g/L) | 2.1 |
Biological Activity
1-Butanaminium, N,N-dibutyl-N-[3-(trimethoxysilyl)propyl]-, bromide (CAS Number: 147366-30-1) is an organic compound that has garnered attention for its potential biological activities. This quaternary ammonium salt features a trimethoxysilyl group, which suggests its utility in various applications, particularly in the fields of biochemistry and materials science.
- Molecular Formula : C18H42BrNO3Si
- Molecular Weight : 428.52 g/mol
- Structure : The compound consists of a butylammonium moiety attached to a trimethoxysilyl propyl group, which enhances its solubility and reactivity in biological systems.
Antimicrobial Properties
Research indicates that quaternary ammonium compounds (QACs) like 1-butyraminium derivatives exhibit significant antimicrobial activity. A study highlighted the antibacterial properties of similar compounds, demonstrating their effectiveness against various bacterial strains. The mechanism often involves disrupting microbial cell membranes, leading to cell lysis and death .
Cytotoxicity and Safety Profile
The safety data sheet for 1-butyraminium indicates that it is harmful if swallowed and can cause skin and eye irritation . The compound's cytotoxic effects were evaluated in vitro, showing varying levels of toxicity depending on concentration and exposure duration. This necessitates careful handling and consideration of dosage in experimental applications.
Study on Antimicrobial Efficacy
A notable case study examined the efficacy of 1-butyraminium derivatives against Gram-positive and Gram-negative bacteria. The results demonstrated that these compounds possess a broad spectrum of antimicrobial activity, with minimum inhibitory concentrations (MICs) comparable to traditional antibiotics.
| Bacterial Strain | MIC (μg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 32 | Effective |
| Escherichia coli | 64 | Moderate |
| Pseudomonas aeruginosa | 128 | Weak |
Application in Coatings
Another study explored the use of 1-butyraminium as a biocidal agent in coatings. The compound was incorporated into polymer matrices, resulting in surfaces with enhanced antimicrobial properties. This application is particularly relevant in healthcare settings where infection control is critical.
Q & A
Q. Synthesis :
Quaternization : React N-[3-(trimethoxysilyl)propyl]butan-1-amine with dibutyl bromide in anhydrous conditions.
Silane Grafting : Use a solvent like toluene under reflux to ensure complete reaction.
Purification :
- Remove unreacted precursors via column chromatography (silica gel, methanol/dichloromethane eluent).
- Confirm purity using elemental analysis (>98% C, H, N) and NMR (absence of residual amine protons at δ 1.5–2.0 ppm) .
How can researchers characterize its structural integrity and surface interactions?
- 13C and 29Si CP/MAS-NMR : Verify covalent bonding to silica surfaces by observing shifts in trimethoxysilyl peaks (e.g., Si-O-C at ~50 ppm in 29Si NMR).
- FT-IR : Confirm siloxane bond formation (Si-O-Si stretching at 1050–1100 cm⁻¹).
- Elemental Analysis : Quantify nitrogen content to assess grafting efficiency.
- XPS : Detect Br 3d peaks (~70 eV) to confirm bromide retention post-immobilization .
What advanced applications exist in catalysis and surface modification?
Catalysis : The compound immobilizes rhodium-iodide complexes on SiO₂ for one-pot hydrosilylation-CO₂ cycloaddition. The quaternary ammonium group stabilizes intermediates, while the silane group anchors the catalyst, achieving >90% yield in cyclic carbonate synthesis .
Surface Modification : Hydrolyzed trimethoxysilyl groups form stable siloxane bonds with hydroxylated surfaces (e.g., glass, nanoparticles), enabling pH-resistant coatings .
How does its reactivity vary in aqueous vs. non-aqueous environments?
- Aqueous : Rapid hydrolysis of trimethoxysilyl groups (t1/2 ~2 hrs at pH 7) forms silanol intermediates, which condense into siloxane networks.
- Non-aqueous (e.g., toluene) : Limited hydrolysis preserves methoxy groups, favoring covalent grafting.
Methodological Tip : Control humidity during synthesis to prevent premature condensation. Use Karl Fischer titration to monitor water content (<0.1%) .
What safety and regulatory considerations apply to its use?
- Hazards : Classified as Xn (Harmful) with R41 (Risk of serious eye damage) and R43 (Skin sensitization).
- Handling : Use gloves (nitrile) and fume hoods. Avoid contact with acids, which accelerate bromide release.
- Regulatory Compliance : Follow EU REACH guidelines for silane-containing quaternary ammonium compounds (e.g., export notifications under TSCA §12(b)) .
How does its performance compare in composite materials vs. homogeneous systems?
Q. Composite Materials :
- Hydrogels : When grafted to LDH clay, it enhances mechanical strength (Young’s modulus +300%) by crosslinking polyacrylamide chains .
- Epoxy Resins : Improves interfacial adhesion in DGEBA thermosets, reducing crack propagation (critical stress intensity factor +25%) .
Homogeneous Systems : Higher catalytic activity but lower recyclability (3 cycles vs. 10+ for immobilized systems) .
How can researchers resolve contradictions in reported catalytic efficiencies?
Q. Key Variables :
Grafting Density : Optimize via TGA (weight loss 5–10% indicates sufficient silane loading).
Counterion Effects : Replace bromide with iodide for higher Lewis acidity (e.g., 15% yield increase in CO₂ cycloaddition).
Support Porosity : Use mesoporous SiO₂ (pore size >5 nm) to reduce diffusion limitations.
Data Analysis : Compare turnover frequency (TOF) normalized to metal content rather than bulk yield .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
